molecular formula C22H18O13 B12320374 12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione

12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione

Cat. No.: B12320374
M. Wt: 490.4 g/mol
InChI Key: MSBCRZZTWJVLJV-UHFFFAOYSA-N
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Description

Nyssoside is a natural glycoside compound primarily found in plants of the family Nyssaceae. It consists of a glycoside group and a sugar molecule, featuring a benzene ring and a pyran ring in its chemical structure. Nyssoside is known for its bitter taste and slightly acidic nature. This compound has garnered attention due to its diverse applications in the medical field, including its antibacterial, anti-inflammatory, and antioxidant properties .

Properties

IUPAC Name

12-methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O13/c1-29-16-9(32-22-15(26)14(25)13(24)10(4-23)33-22)3-7-11-12-6(20(27)34-18(11)16)2-8-17(31-5-30-8)19(12)35-21(7)28/h2-3,10,13-15,22-26H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBCRZZTWJVLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nyssoside is typically extracted from plants of the Nyssaceae family. The preparation process involves several steps:

Chemical Reactions Analysis

Nyssoside undergoes various chemical reactions, including:

Scientific Research Applications

Nyssoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Nyssoside is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:

    Ellagic Acid: Like Nyssoside, ellagic acid exhibits antioxidant and antibacterial properties.

    Quercetin: Quercetin is another flavonoid with antioxidant and anti-inflammatory properties.

    Rutin: Rutin shares some similarities with Nyssoside in terms of its glycoside structure and biological activities.

Biological Activity

The compound 12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione is a complex organic molecule with significant potential in the field of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C38H58O14C_{38}H_{58}O_{14}, with a molecular weight of approximately 738.90 g/mol. The structure features multiple hydroxyl groups and a unique pentacyclic framework that contributes to its biological activity.

Physical Properties

PropertyValue
Molecular FormulaC38H58O14
Molecular Weight738.90 g/mol
Topological Polar Surface Area (TPSA)200.00 Ų
XlogP0.80

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby mitigating oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.

Therapeutic Applications

The compound's diverse biological activities suggest potential applications in:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells has been documented in vitro.
  • Neuroprotection : Studies indicate protective effects against neurodegenerative disorders due to its antioxidant properties.
  • Metabolic Disorders : Potential benefits in managing diabetes through modulation of glucose metabolism.

In Vitro Studies

  • Antioxidant Capacity : A study assessed the antioxidant potential using DPPH and ABTS assays, showing significant free radical scavenging activity compared to standard antioxidants.
  • Antimicrobial Efficacy : Testing against Staphylococcus aureus and Candida albicans revealed minimum inhibitory concentrations (MICs) indicating effective antimicrobial action.

In Vivo Studies

  • Cancer Models : In murine models of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to controls.
  • Neuroprotective Effects : Animal studies demonstrated that the compound could prevent cognitive decline in models of Alzheimer's disease by reducing amyloid plaque formation.

Clinical Trials

Currently, there are no published clinical trials specifically focusing on this compound; however, ongoing research aims to explore its safety and efficacy in human subjects for various conditions.

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